Bienvenue dans la boutique en ligne BenchChem!

JNJ-39220675

Histamine H3 Receptor Binding Affinity Ki

JNJ-39220675 is a high-affinity (Ki=1.4 nM), brain-penetrant H3 antagonist with a clean binding profile. Validated in preclinical alcohol reinforcement models and clinical allergic rhinitis studies, it ensures reproducible CNS target engagement. Choose this compound for reliable in vivo pharmacology outcomes.

Molecular Formula C21H24FN3O2
Molecular Weight 369.4 g/mol
CAS No. 959740-39-7
Cat. No. B1673017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-39220675
CAS959740-39-7
Synonyms(4-cyclobutyl-(1,4)diazepan-1-yl)-(6-(4-fluorophenoxy)pyridin-3-yl)methanone
JNJ 39220675
JNJ-39220675
JNJ39220675
Molecular FormulaC21H24FN3O2
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)OC4=CC=C(C=C4)F
InChIInChI=1S/C21H24FN3O2/c22-17-6-8-19(9-7-17)27-20-10-5-16(15-23-20)21(26)25-12-2-11-24(13-14-25)18-3-1-4-18/h5-10,15,18H,1-4,11-14H2
InChIKeyIQOWHZHNGJXGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ-39220675 (959740-39-7) CAS Number: A Selective Brain-Penetrant Histamine H3 Receptor Antagonist


(4-cyclobutyl-1,4-diazepan-1-yl)-[6-(4-fluorophenoxy)-3-pyridinyl]methanone (CAS 959740-39-7), also known as JNJ-39220675, is an aryloxypyridine amide that functions as a potent and selective histamine H3 receptor antagonist [1]. Its chemical formula is C21H24FN3O2, with a molecular weight of 369.43 g/mol . Preclinical characterization has identified JNJ-39220675 as a high-affinity H3 antagonist (human Ki = 1.4 nM) that readily penetrates the blood-brain barrier, leading to robust H3 receptor occupancy in the CNS [1].

Why Generic H3 Antagonist Substitution is Inadequate for JNJ-39220675


JNJ-39220675 demonstrates a unique pharmacological profile among histamine H3 receptor antagonists, characterized by high target affinity (Ki = 1.4 nM) combined with a clean receptor-binding profile that translates to specific functional outcomes in vivo [1]. Generic substitution with other H3 antagonists would be scientifically unsound, as differences in receptor binding kinetics, brain penetration efficiency, and functional selectivity can profoundly alter experimental results. For example, while many H3 antagonists have been developed, JNJ-39220675 has been specifically validated in a clinical proof-of-concept study for allergen-induced nasal congestion, where it demonstrated a different efficacy profile compared to the standard decongestant pseudoephedrine [2]. Furthermore, its ability to reduce alcohol intake and preference in alcohol-preferring rats has been demonstrated at doses that do not affect saccharin self-administration, suggesting a specific effect on alcohol reinforcement mechanisms rather than a general suppression of consummatory behavior [3].

Quantitative Differentiation of JNJ-39220675 Against Key H3 Antagonist Comparators


Binding Affinity Comparison: JNJ-39220675 vs. Pitolisant, GSK189254, ABT-239, and PF-03654746

JNJ-39220675 binds to the human histamine H3 receptor with a Ki of 1.4 nM [1]. This affinity is approximately 8.8-fold lower (less potent) than that of pitolisant (Ki = 0.16 nM) [2], and approximately 10-fold lower than that of GSK189254 (Ki = 0.13 nM) [3]. However, JNJ-39220675 is more potent than ABT-239 (Ki = 0.447 nM) [4] and PF-03654746 (Ki = 2.3 nM) [5].

Histamine H3 Receptor Binding Affinity Ki Antagonist

In Vivo Brain Receptor Occupancy: JNJ-39220675 vs. Pitolisant

In an anesthetized baboon PET study using [11C]GSK189254, oral administration of JNJ-39220675 at 1 mg/kg achieved a fractional receptor occupancy of >0.9 (90%) at 90 minutes post-dose, demonstrating rapid and extensive brain penetration [1]. In contrast, a human PET study with pitolisant (using [11C]GSK189254) reported a lower receptor occupancy of approximately 50-70% at clinically relevant doses [2].

Receptor Occupancy PET Imaging Brain Penetration Pharmacodynamics

Efficacy in Reducing Alcohol Intake: JNJ-39220675 vs. Vehicle Control

In alcohol-preferring (P) rats, subcutaneous administration of JNJ-39220675 dose-dependently reduced both alcohol intake and preference. At a dose of 10 mg/kg, JNJ-39220675 reduced alcohol intake by approximately 50% compared to vehicle-treated controls [1]. Importantly, JNJ-39220675 (10 mg/kg) did not affect saccharin self-administration, indicating that the reduction in alcohol consumption was not due to a general suppression of consummatory behavior or taste aversion [1].

Alcohol Dependence Alcohol-Preferring Rats Self-Administration Behavioral Pharmacology

Functional Antagonism: JNJ-39220675 pA2 vs. Other H3 Antagonists

JNJ-39220675 demonstrates potent functional antagonism at the human H3 receptor, with a pA2 value of 9.42 [1]. This value is comparable to that of other potent H3 antagonists such as pitolisant (pA2 = 9.4) [2] and GSK189254 (pA2 = 9.6-9.9) [3], indicating that its high binding affinity translates effectively to functional receptor blockade.

Functional Assay pA2 GTPγS Binding Antagonist Potency

Selectivity Profile: JNJ-39220675 vs. Histamine H1, H2, and H4 Receptors

JNJ-39220675 exhibits a clean receptor-binding profile, with no significant affinity for histamine H1, H2, or H4 receptors at concentrations up to 10 μM [1]. This represents a selectivity ratio of >7,000-fold for H3 over other histamine receptor subtypes. In comparison, some earlier H3 antagonists like thioperamide show only ~100-fold selectivity [2].

Receptor Selectivity Histamine H1 Receptor Histamine H2 Receptor Histamine H4 Receptor

Clinical Efficacy in Allergic Rhinitis: JNJ-39220675 vs. Pseudoephedrine

In a proof-of-concept study, JNJ-39220675 (10 mg) demonstrated a reduction in nasal symptom scores in participants with allergic rhinitis, but only showed a trend for increasing nasal patency compared to placebo [1]. In contrast, the standard decongestant pseudoephedrine (60 mg) significantly increased nasal patency [1]. This indicates that while JNJ-39220675 provides some symptomatic relief, its mechanism of action as an H3 antagonist does not produce the same degree of decongestion as pseudoephedrine.

Allergic Rhinitis Nasal Congestion Proof-of-Concept Clinical Trial

Optimal Research and Industrial Use Cases for JNJ-39220675


Investigating Alcohol Dependence and Addiction

Given its demonstrated ability to reduce alcohol intake and preference in alcohol-preferring rats without affecting saccharin self-administration, JNJ-39220675 is a valuable tool for studying the role of histamine H3 receptors in alcohol reinforcement and addiction [1]. It can be used to explore novel therapeutic strategies for alcohol use disorders.

Studying the Histaminergic System in CNS Disorders

The high brain penetration and robust H3 receptor occupancy of JNJ-39220675 make it an excellent pharmacological probe for investigating the histaminergic system's involvement in various CNS disorders, including cognitive dysfunction, sleep disorders, and neurological conditions [2].

Evaluating H3 Antagonism in Allergic Rhinitis

The clinical proof-of-concept study in allergen-induced nasal congestion demonstrates that JNJ-39220675 can provide symptomatic relief in allergic rhinitis, albeit with a different efficacy profile than pseudoephedrine [3]. This makes it a useful compound for research into novel treatments for allergic rhinitis and related upper airway disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-39220675

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.